Menaquinone 11

説明

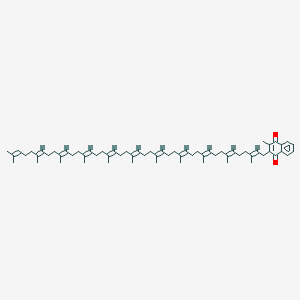

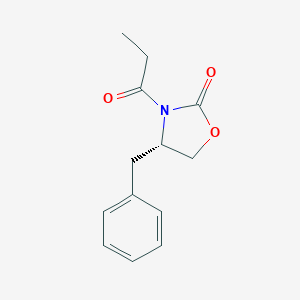

Menaquinone 11 is a form of Vitamin K2, also known as menaquinone . It’s one of three types of vitamin K, the other two being vitamin K1 (phylloquinone) and K3 (menadione) . Menaquinones are characterized by the number of isoprenoid residues in their side chains . Menaquinone 11, therefore, has 11 isoprenoid residues . It’s found in animal products or fermented foods .

Molecular Structure Analysis

Menaquinones consist of a methylnaphthoquinone (MK) unit and an isoprene side chain . The number of isoprenyl units in their side chain differs and ranges from 4 to 13 .

Chemical Reactions Analysis

Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . The chemical reactivity of quinones is important in understanding them as biologically active compounds .

Physical And Chemical Properties Analysis

Menaquinones are hydrophobic, isoprenoid molecules containing a methylated naphthoquinone unit and an isoprene side chain . The most common naturally occurring menaquinones contain multiple isoprene units and are very hydrophobic .

科学的研究の応用

Inhibiting Cell Ferroptosis

Menaquinone 11 plays a critical role in inhibiting cell ferroptosis . Ferroptosis is a form of regulated cell death and is characterized by the accumulation of lipid peroxides. It is implicated in health conditions like cancer and neurodegenerative diseases .

Improving Blood Clotting

Vitamin K2 is essential for the synthesis of certain proteins that help in blood clotting . This makes it a vital nutrient in managing bleeding disorders and promoting wound healing .

Preventing Osteoporosis

Menaquinone 11 has significant effects on preventing osteoporosis . It aids in the regulation of calcium in the body, ensuring that it is deposited in the bones and not in the arteries or other soft tissues .

Cardiovascular Health

Vitamin K2 has been found to have significant effects on preventing cardiovascular diseases . It helps to prevent the calcification of arteries, one of the leading causes of heart disease .

Production Strategies

The increased global demand for Vitamin K2 has inspired interest in novel production strategies . These include various metabolic regulation strategies, such as static and dynamic metabolic regulation .

Industrial Scale Production

With the progress in medical research and the newly discovered functions of Vitamin K2, many companies have realized the importance of industrializing its production . The latest research outcomes for improving industrial scale production of Menaquinone-7 are being explored .

作用機序

Target of Action

Menaquinone 11, also known as Vitamin K2, plays a crucial role in bacterial metabolism due to its ability to mediate electron transfer reactions between a variety of enzymes . It is the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes, which are present in the bacterial cell membrane .

Mode of Action

Menaquinone 11 interacts with its targets by being reduced by two electrons to produce menaquinol . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Biochemical Pathways

Menaquinone 11 is involved in several biochemical pathways. It plays an important role in electron transport in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It is the primary form of electron transport between various enzymes present in the bacterial cell membrane . In these steps, Menaquinone 11 is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain .

Pharmacokinetics

Menaquinones, including Menaquinone 11, are different from phylloquinone with respect to their chemical structure and pharmacokinetics, which affects bioavailability, metabolism and perhaps impact on health outcomes . Compared to vitamin K1 (phylloquinone), Menaquinone 11 is absorbed more readily and is more bioavailable .

Result of Action

The result of Menaquinone 11’s action is the maintenance of the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP . This substrate oxidation process provides the energy needed for this conversion . Moreover, Menaquinone 11 has health-beneficial effects in osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes and peripheral neuropathy .

Action Environment

The action of Menaquinone 11 can be influenced by environmental factors. For instance, the efficiency of biochemical reactions necessary for growth and propagation can be affected by the constant influx of salt water across the plasma membrane, leading to extremely high internal osmotic pressure . This necessitates the invention of efflux pumps to drive ions back out into the surrounding milieu .

将来の方向性

There is increasing interest in the potential health benefits of vitamin K beyond its role in coagulation . Several studies have suggested that menaquinones could be more effective in these functions than phylloquinone . Therefore, there is merit for considering both menaquinones and phylloquinone when developing future recommendations for vitamin K intake .

特性

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H96O2/c1-50(2)26-16-27-51(3)28-17-29-52(4)30-18-31-53(5)32-19-33-54(6)34-20-35-55(7)36-21-37-56(8)38-22-39-57(9)40-23-41-58(10)42-24-43-59(11)44-25-45-60(12)48-49-62-61(13)65(67)63-46-14-15-47-64(63)66(62)68/h14-15,26,28,30,32,34,36,38,40,42,44,46-48H,16-25,27,29,31,33,35,37,39,41,43,45,49H2,1-13H3/b51-28+,52-30+,53-32+,54-34+,55-36+,56-38+,57-40+,58-42+,59-44+,60-48+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDMANIEKFAEJC-RYZSZPJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H96O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Menaquinone 11 | |

CAS RN |

19228-10-5 | |

| Record name | Vitamin MK 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019228105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary role of menaquinone 11 in bacteria?

A1: Menaquinone 11 (MK-11) functions as a key component in the electron transport chain of certain bacteria. [, , ] It acts as an electron carrier, facilitating energy production during respiration. For instance, in Bacteroides fragilis, MK-11 participates in both anaerobic respiration using fumarate and nanaerobic respiration using oxygen. []

Q2: Which bacterial species have been found to contain menaquinone 11?

A2: Research indicates that menaquinone 11 is found in various bacterial species. Some examples include Bacteroides fragilis, [] Bacteroides paurosaccharolyticus, [] Humibacter albus, [] Leucobacter ruminantium, [] and Roseiflexus castenholzii. []

Q3: What is the typical composition of the menaquinone pool in bacteria like Bacteroides fragilis?

A3: In Bacteroides fragilis, the menaquinone pool comprises a mixture of menaquinone-8 to menaquinone-11. [] Interestingly, menaquinone-10 is the predominant form regardless of whether the bacteria are respiring anaerobically or nanaerobically. []

Q4: Besides bacteria, what other sources of menaquinone 11 are there?

A4: While menaquinone 11 is commonly found in bacteria, research has also identified it in animal-based food sources. A study analyzing various processed and fresh pork products found detectable amounts of menaquinone 11, alongside other menaquinones like menaquinone-4 and menaquinone-10. [] This suggests that dietary intake could be a source of menaquinone 11 for humans.

Q5: What analytical techniques are used to identify and quantify menaquinone 11?

A5: Several analytical techniques are employed to characterize and quantify menaquinone 11. High-performance liquid chromatography (HPLC) is often used for separation, while identification and quantification can be achieved using UV spectroscopy and mass spectrometry. [, ]

Q6: What is the significance of menaquinone 11 research in understanding bacterial metabolism and adaptation?

A6: Research on menaquinone 11 contributes significantly to our understanding of bacterial metabolism and their ability to adapt to varying environmental conditions. For example, the discovery of menaquinone 11 in diverse bacterial species highlights its importance in their energy production pathways. [, , , , ] Further, understanding how bacteria like Bacteroides fragilis modulate their respiratory pathways based on the availability of electron acceptors like fumarate and oxygen provides valuable insights into their metabolic flexibility and survival strategies within their ecological niches. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)